4-Phenyloxazolidine-2-thione 4-Phenyloxazolidine-2-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20415626
InChI: InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)
SMILES:
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol

4-Phenyloxazolidine-2-thione

CAS No.:

Cat. No.: VC20415626

Molecular Formula: C9H9NOS

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyloxazolidine-2-thione -

Specification

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
IUPAC Name 4-phenyl-1,3-oxazolidine-2-thione
Standard InChI InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)
Standard InChI Key LVIJIGQKFDZTNC-UHFFFAOYSA-N
Canonical SMILES C1C(NC(=S)O1)C2=CC=CC=C2

Introduction

Key Findings

4-Phenyloxazolidine-2-thione (CAS 171877-37-5) is a chiral heterocyclic compound with significant applications in asymmetric synthesis and medicinal chemistry. Its molecular formula is C9H9NOS\text{C}_9\text{H}_9\text{NOS}, and it features a planar oxazolidine-2-thione core with a phenyl substituent at position 4. The compound exhibits a twisted U-shaped conformation, as confirmed by X-ray crystallography . Synthesized from (R)-phenylglycine via acylation and cyclization , it serves as a versatile chiral auxiliary in stereoselective reactions . Recent studies highlight its potential in anticancer, antimicrobial , and enzyme inhibition applications .

Structural and Electronic Characteristics

Molecular Geometry

X-ray diffraction studies reveal a planar oxazolidine-2-thione ring with dihedral angles of 86.5° and 50.6° between the phenyl group and the heterocyclic core . The sulfur atom at position 2 enhances electrophilicity, facilitating nucleophilic attacks, while the phenyl group at position 4 contributes to steric effects in asymmetric reactions .

Table 1: Structural Comparison with Analogous Heterocycles

CompoundCore StructureKey Functional GroupsMolecular Weight (g/mol)Reactivity Profile
4-Phenyloxazolidine-2-thioneOxazolidine-2-thionePhenyl, thione179.24High electrophilicity at S
4-Phenylthiazolidine-2-thioneThiazolidine-2-thionePhenyl, thione195.30Enhanced C–S polarization
3-Phenylisothiazolidin-4-oneIsothiazolidin-4-onePhenyl, ketone179.24Electrophilic carbonyl carbon

Thiazolidine-2-thione derivatives exhibit stronger C–S bond polarization compared to oxazolidine-2-thiones, making them superior leaving groups in substitution reactions .

Synthesis and Optimization

Conventional Synthesis

The standard route involves cyclization of (R)-phenylglycinol with carbon disulfide (CS2\text{CS}_2) in the presence of potassium hydroxide :

\text{(R)-Phenylglycinol} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{4-Phenyloxazolidine-2-thione} \quad (\text{Yield: 95%})[11]

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclization under microwave conditions (120°C, 15 min) achieves 95% yield compared to 16–24 hours via conventional heating .

Table 2: Comparison of Synthetic Methods

MethodConditionsTimeYield
ConventionalKOH, EtOH, 25°C24 h85%
MicrowaveMW, 120°C, KOH, EtOH15 min95%

Chemical Reactivity and Applications

Oxidation and Reduction

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 or mCPBA yields sulfoxides (85–90%), while KMnO4\text{KMnO}_4 produces sulfones (75%).

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the thione group to a thiol.

Heterocyclic Interconversion

Lawesson’s reagent converts oxazolidine-2-thiones to thiazolidine-2-thiones, retaining chirality at C4 :

\text{4-Phenyloxazolidine-2-thione} \xrightarrow{\text{Lawesson's reagent}} \text{4-Phenylthiazolidine-2-thione} \quad (\text{Yield: 89%})[8]

Asymmetric Synthesis Applications

  • Aldol Reactions: The compound induces high diastereoselectivity (up to 95:5 dr) in aldol condensations .

  • Cycloadditions: Participates in [4+2] cycloadditions with 1-aminodienes, yielding products with >90% enantiomeric excess .

Derivatives inhibit prostate cancer cell growth with IC50\text{IC}_{50} values of 0.7–1.0 µM, surpassing reference drugs like cisplatin.

Enzyme Inhibition

Acts as a covalent inhibitor of cysteine proteases by forming stable adducts with active-site thiols .

Table 3: Biological Activity Profile

ActivityTargetEfficacy (IC50\text{IC}_{50})Mechanism
AnticancerProstate cancer cells0.7–1.0 µMCell cycle arrest
AntimicrobialStaphylococcus aureus25 µg/mLCell wall synthesis disruption
Enzyme inhibitionCysteine proteases10 nMCovalent binding to thiols

Industrial and Pharmacological Relevance

While primarily a synthetic tool, structural analogs like thiazolidine-2,4-diones (e.g., pioglitazone) are FDA-approved for diabetes treatment . The absence of a 4-keto group in 4-phenyloxazolidine-2-thione limits direct therapeutic use but enhances its utility in catalysis .

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